

A Comprehensive Review of Butyl Ethylcarbamate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Butyl ethylcarbamate*

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Introduction

Butyl ethylcarbamate, a member of the carbamate ester family, is a chemical compound with potential applications in various scientific and industrial fields. This technical guide provides a comprehensive literature review of **butyl ethylcarbamate**, focusing on its chemical properties, synthesis, toxicology, and metabolism. Due to the limited availability of data specifically for **butyl ethylcarbamate**, this review also incorporates relevant information from closely related carbamate compounds to provide a broader context and predictive insights. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key synthetic methods are provided. Furthermore, this guide includes visual representations of the presumed metabolic pathway and a potential signaling pathway interaction to aid in the understanding of its biochemical behavior.

Chemical and Physical Properties

Butyl ethylcarbamate is an organic compound with the molecular formula $C_7H_{15}NO_2$. Its chemical structure consists of a butyl group and an ethyl group attached to a carbamate functional group. The physicochemical properties of a compound are crucial for understanding its behavior in biological and environmental systems. While specific experimental data for **butyl**

ethylcarbamate is sparse, properties can be estimated based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of Butyl Carbamate and Related Compounds

Property	Butyl Carbamate	Ethyl Carbamate	Notes
Molecular Formula	C ₅ H ₁₁ NO ₂	C ₃ H ₇ NO ₂	
Molecular Weight	117.15 g/mol	89.09 g/mol	
CAS Number	592-35-8	51-79-6	
Appearance	White crystalline solid	White crystals	Butyl ethylcarbamate is expected to be a liquid at room temperature.[1]
Melting Point	53-55 °C	46-50 °C	
Boiling Point	208-212 °C (for ethyl N-butylcarbamate)	182-185 °C	
Solubility	Very soluble in ethanol, slightly soluble in chloroform. Water solubility: 2.58 x 10 ⁴ mg/L at 37°C.[2]	Very soluble in water, benzene, and ether.[3]	The solubility of butyl ethylcarbamate is expected to be lower in water than ethyl carbamate due to the larger alkyl groups.

Synthesis of Butyl Carbamate

The synthesis of carbamates can be achieved through various chemical reactions. Below are detailed experimental protocols for the synthesis of n-butyl carbamate, which serves as a relevant example for the synthesis of **butyl ethylcarbamate**.

Experimental Protocol: Synthesis of n-Butyl Carbamate from Urea and n-Butyl Alcohol

This procedure is adapted from Organic Syntheses.[4]

Materials:

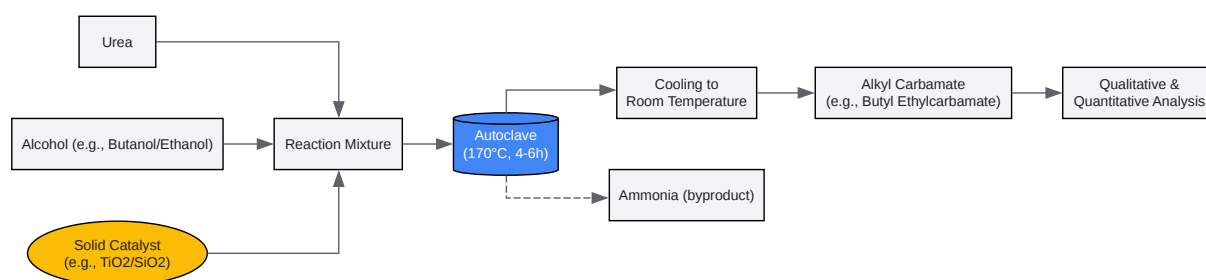
- n-Butyl alcohol (970 g, 13.1 moles)
- Urea (180 g, 3 moles)
- Ligroin (b.p. 60-90°C)

Procedure:

- In a 2-liter round-bottomed flask fitted with a reflux condenser, warm 970 g (1200 cc, 13.1 moles) of n-butyl alcohol.
- Add 180 g (3 moles) of urea in small portions to the warm alcohol with shaking, ensuring the urea dissolves without melting and forming a separate layer. The final portions of urea are dissolved by boiling the liquid.
- Reflux the solution for thirty hours. During this time, ammonia will escape from the top of the condenser.
- After refluxing, remove the condenser and distill the liquid through an efficient column until the temperature of the liquid reaches 150°C. The distillate, consisting of butyl alcohol and ammonia, can be reused.
- The residue in the flask will solidify upon cooling. Boil this solid with 1 L of ligroin (b.p. 60–90°C) and filter.
- Boil the undissolved solid again with two 100-cc portions of ligroin, filter, and finally wash the filter cake with an additional 100 cc of warm ligroin. The remaining white, gritty material is primarily cyanuric acid.
- Combine the ligroin filtrates and washings and distill under atmospheric pressure using a column until the liquid temperature reaches 150°C.
- Distill the residue under reduced pressure and collect the fraction boiling at 108–109°C/14 mm. This fraction is pure n-butyl carbamate, which melts at 53–54°C. The yield is 263–266 g (75–76% of the theoretical amount).^[4]

Experimental Workflow: Synthesis of Alkyl Carbamates from Urea and Alcohols

A general and environmentally friendly method for the synthesis of alkyl carbamates involves the reaction of urea with an alcohol in the presence of a solid catalyst.[5]



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Caption: General workflow for the synthesis of alkyl carbamates.

Toxicology

The toxicological profile of **butyl ethylcarbamate** is not well-documented. However, data from related carbamate compounds can provide an initial assessment of its potential hazards.

Carbamates, as a class, are known to exhibit a range of toxicities, with some being highly toxic and others having low toxicity.[6]

Table 2: Acute and Subchronic Toxicity Data for Butyl Carbamate and Related Compounds

Compound	Test Species	Route	Toxicity Value	Reference
Butyl Carbamate	Rat	Oral	LD ₅₀ : 690 mg/kg	[5]
Ethyl-4-bromophenyl-carbamate	Rat	Oral	LD ₅₀ : 300-2000 mg/kg	[6][7]
Ethyl-4-chlorophenyl-carbamate	Rat	Oral	LD ₅₀ : 300-2000 mg/kg	[6][7]
Ethyl-4-bromophenyl-carbamate	Rat	Dermal	LD ₅₀ : >5000 mg/kg	[6][7]
Ethyl-4-chlorophenyl-carbamate	Rat	Dermal	LD ₅₀ : >5000 mg/kg	[6][7]
Ethyl-4-bromophenyl-carbamate	Rat	Oral (90-day)	NOAEL: 12.5 mg/kg/day	[8][9]
Ethyl-4-chlorophenyl-carbamate	Rat	Oral (90-day)	NOAEL: 12.5 mg/kg/day	[8][9]

Genotoxicity

Studies on ethyl carbamate have shown it to be genotoxic in vitro and in vivo, capable of binding covalently to DNA and acting as an animal carcinogen.[10] In the presence of a metabolic activating system, ethyl carbamate was found to be mutagenic in *Salmonella typhimurium* strain TA100.[1] Given the structural similarities, it is plausible that **butyl ethylcarbamate** may also exhibit genotoxic potential, although specific studies are required for confirmation.

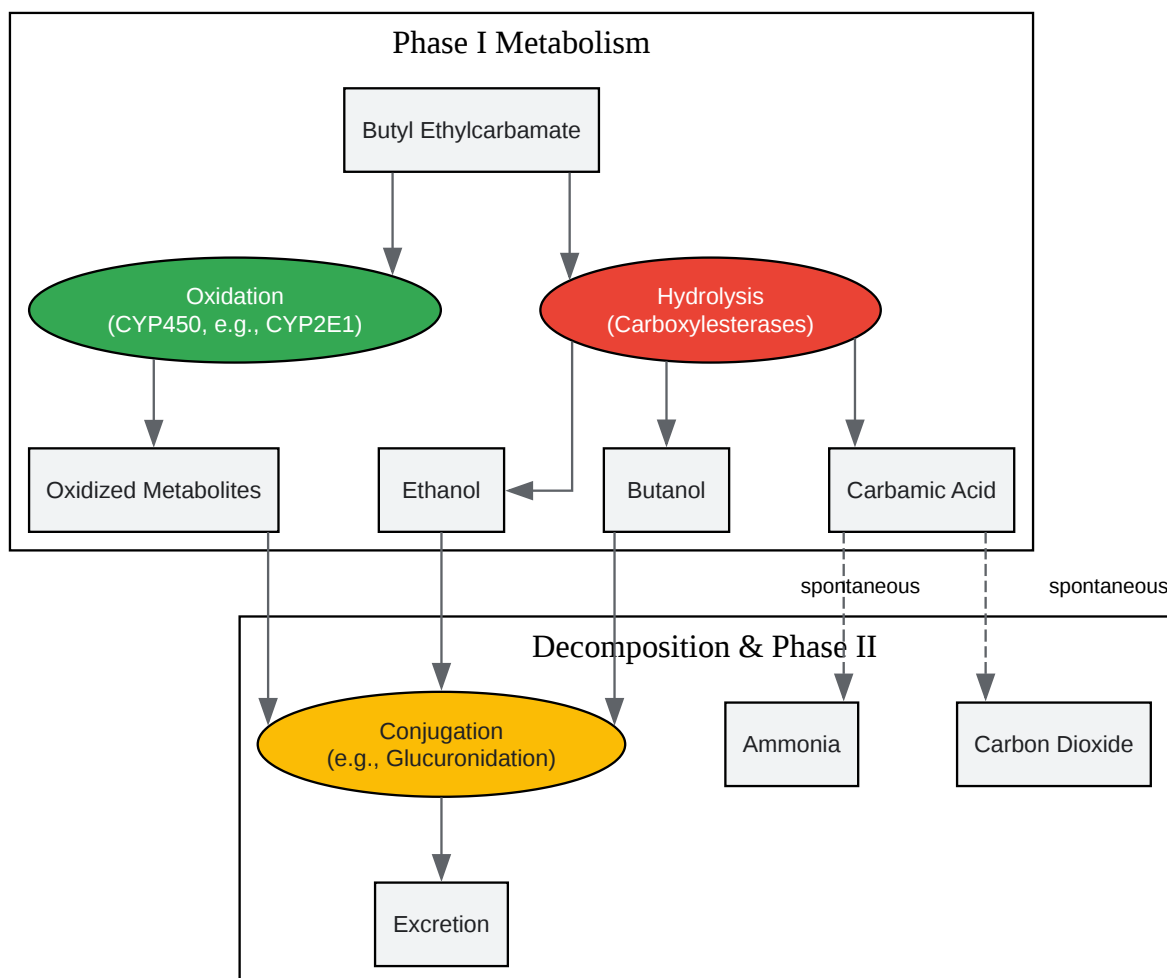
Metabolism

The metabolism of **butyl ethylcarbamate** has not been explicitly studied. However, based on the metabolism of other carbamates, particularly ethyl carbamate, a probable metabolic pathway can be proposed. The primary metabolic routes for carbamates involve hydrolysis of the ester linkage by carboxylesterases and oxidation by cytochrome P450 (CYP) enzymes.^[11]^[12] For ethyl carbamate, CYP2E1 has been identified as a key enzyme in its metabolic activation.^[12]^[13]

The metabolism of **butyl ethylcarbamate** is anticipated to proceed through two main pathways:

- Hydrolysis: Carboxylesterases are likely to hydrolyze the ester bonds, leading to the formation of butanol, ethanol, and carbamic acid. Carbamic acid is unstable and decomposes to carbon dioxide and ammonia.
- Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, may oxidize the butyl and ethyl groups, leading to the formation of hydroxylated and other oxidized metabolites.

Proposed Metabolic Pathway of Butyl Ethylcarbamate



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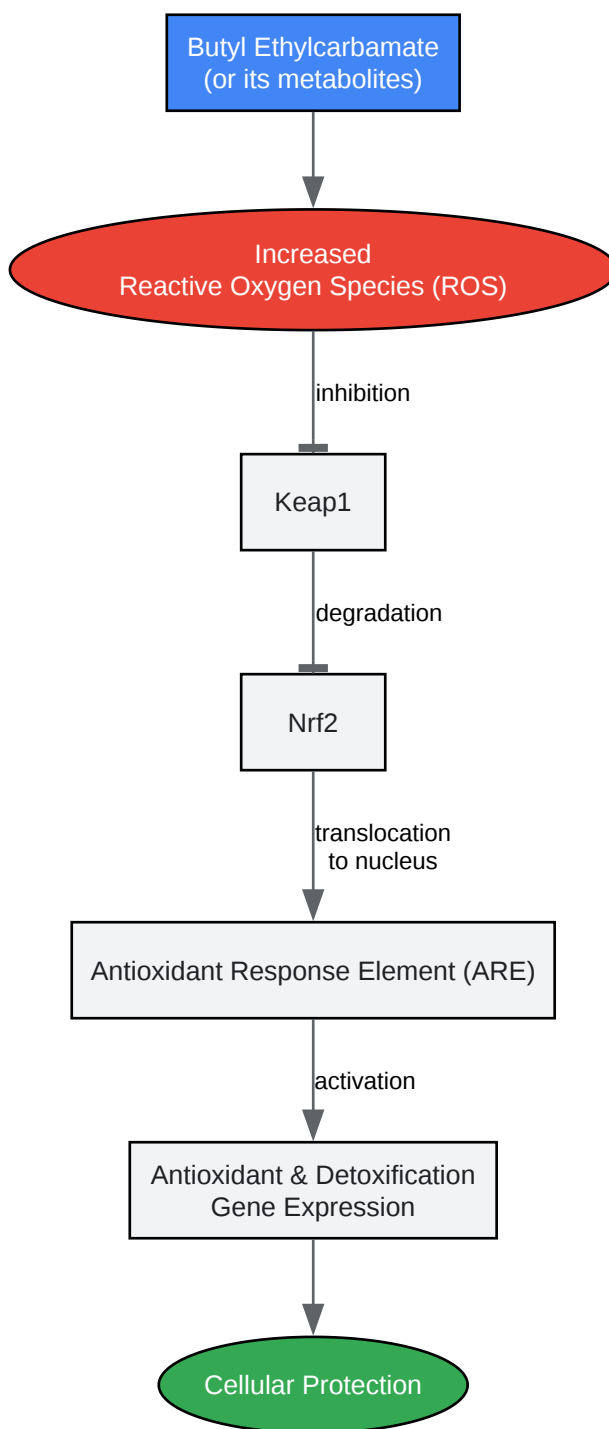
Caption: Proposed metabolic pathway for **Butyl Ethylcarbamate**.

Potential Signaling Pathway Interactions

The interaction of **butyl ethylcarbamate** with cellular signaling pathways is an area that requires further investigation. However, studies on other carbamates suggest potential interactions with pathways involved in cellular stress and toxicity. One such pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. Some carbamates have been shown to modulate the

Nrf2 pathway.[3] Ethyl carbamate has been found to trigger ferroptosis in liver cells by inhibiting GSH synthesis and suppressing Nrf2 activation.[14]

Hypothetical Interaction with the Nrf2 Signaling Pathway



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Caption: Hypothetical modulation of the Nrf2 pathway by **Butyl Ethylcarbamate**.

Conclusion

This technical guide provides a consolidated overview of the current knowledge on **butyl ethylcarbamate**. While specific data for this compound is limited, by examining related carbamates, we can infer potential properties and biological activities. The provided synthesis protocols offer practical guidance for its preparation. The toxicological data, although not specific, suggests that **butyl ethylcarbamate** may have moderate acute oral toxicity and potential genotoxicity, warranting careful handling and further investigation. The proposed metabolic and signaling pathways provide a framework for future research into its mechanism of action and biological fate. It is imperative that further studies are conducted to elucidate the specific toxicological, metabolic, and signaling effects of **butyl ethylcarbamate** to fully understand its potential applications and risks.

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